m-(Isopropylamino)phenol CAS number 23478-16-2
m-(Isopropylamino)phenol CAS number 23478-16-2
An In-Depth Technical Guide to m-(Isopropylamino)phenol (CAS: 23478-16-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-(Isopropylamino)phenol, identified by CAS number 23478-16-2, is an aromatic organic compound featuring a phenol ring substituted with an isopropylamino group at the meta position.[1] Its molecular structure combines the functionalities of a secondary amine and a phenol, making it a versatile intermediate in organic synthesis. While not a widely commercialized end-product itself, its structural motifs are of significant interest in medicinal chemistry and drug development. Phenolic compounds are integral to a vast number of pharmaceuticals, prized for their ability to engage in hydrogen bonding and other critical receptor interactions.[2][3] This guide provides a comprehensive technical overview of m-(Isopropylamino)phenol, from its fundamental physicochemical properties and synthesis to its analytical characterization, potential applications, and critical safety considerations.
Physicochemical and Structural Properties
Understanding the fundamental properties of m-(Isopropylamino)phenol is the first step in its effective application. The compound's structure, featuring both a hydrogen-bond-donating phenol and a basic amino group, dictates its solubility, reactivity, and potential for biological interactions.
Chemical Structure and Identifiers
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IUPAC Name: 3-(propan-2-ylamino)phenol[1]
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Synonyms: 3-(Isopropylamino)phenol, Phenol, 3-[(1-methylethyl)amino]-[4][7]
Tabulated Physicochemical Data
The following table summarizes key computed and experimental properties for m-(Isopropylamino)phenol.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [1][6] |
| Monoisotopic Mass | 151.099714038 Da | [1] |
| XLogP3-AA (LogP) | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Polar Surface Area | 32.3 Ų | [1] |
| Form | Solid (predicted) | |
| Acidity (pKa) | Phenolic -OH ~10; Aminic N-H >10 | Inferred |
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for m-(Isopropylamino)phenol are not extensively published, a plausible and efficient route can be designed based on established organic chemistry principles, such as reductive amination. This approach offers high yields and good control over the final product.
Proposed Synthetic Pathway: Reductive Amination
The most direct conceptual pathway involves the reaction of 3-hydroxyacetophenone with isopropylamine under reductive conditions. This process first forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
Caption: Proposed synthetic workflow for m-(Isopropylamino)phenol via reductive amination.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyacetophenone (1.0 eq) and methanol (10 mL/g of ketone).
-
Amine Addition: Add isopropylamine (1.2 eq) to the solution.[8]
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
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Reduction: Cool the mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1M HCl until the pH is neutral. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase in vacuo to yield the crude product. Purify via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure m-(Isopropylamino)phenol.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and concentration of m-(Isopropylamino)phenol. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, given the compound's polarity and non-volatility.[4][9]
Caption: Standard analytical workflow for the characterization of m-(Isopropylamino)phenol by HPLC-UV.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the analysis of m-(Isopropylamino)phenol.[4][9]
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Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[9]
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective. An acidic modifier is crucial for good peak shape.[4]
-
A: Water with 0.1% Phosphoric Acid
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B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of ~275 nm.
-
Method Validation: For quantitative analysis, a calibration curve should be generated using certified reference standards. System suitability parameters (e.g., peak asymmetry, theoretical plates) must be established.
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of phenolic compounds can be challenging due to their polarity and potential for thermal degradation. Derivatization is often employed to increase volatility and improve chromatographic performance.[10][11]
-
Derivatization: The phenolic hydroxyl group can be derivatized to form a less polar ether, for example, using diazomethane to form the methyl ether or pentafluorobenzyl bromide (PFBBr) to create a PFB ether, which is highly sensitive for Electron Capture Detection (ECD).[11]
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Analysis: The derivatized sample is then analyzed on a standard non-polar capillary GC column (e.g., DB-5ms) coupled to a mass spectrometer for definitive identification based on fragmentation patterns.
Applications in Research and Drug Development
The m-(Isopropylamino)phenol scaffold is a valuable building block in medicinal chemistry. The phenol group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, while the meta-substituted amine provides a vector for further molecular elaboration and can influence the compound's acid-base properties and overall pharmacokinetics.[2][12]
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Bioisosteric Replacement: In drug design, the phenol moiety is often a starting point. However, it can be prone to rapid Phase II metabolism (glucuronidation or sulfation), leading to poor bioavailability.[2] m-(Isopropylamino)phenol can serve as a precursor for creating phenol bioisosteres designed to mitigate these metabolic liabilities while retaining biological activity.
-
Intermediate for Complex Molecules: This compound can be used in multi-step syntheses. The phenolic hydroxyl can be converted into an ether linkage (e.g., via Williamson ether synthesis), and the secondary amine can be acylated or used in further coupling reactions to build more complex drug candidates.[13] Its structure is reminiscent of components found in beta-blockers and other pharmacologically active agents.[14]
Metabolic and Toxicological Profile
Anticipated Metabolic Pathways
As a phenolic xenobiotic, m-(Isopropylamino)phenol is expected to undergo extensive metabolism in vivo. The primary metabolic pathways for such compounds involve two phases:[15][16]
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Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, this phase can involve oxidation reactions, such as aromatic hydroxylation (adding another -OH group to the ring) or N-dealkylation of the isopropyl group.[15]
-
Phase II Metabolism: The phenolic hydroxyl group is a prime target for conjugation reactions. This involves enzymatic attachment of polar molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion.[16]
Understanding these pathways is critical for drug development professionals, as metabolism directly impacts a compound's half-life, bioavailability, and potential for generating active or toxic metabolites.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, m-(Isopropylamino)phenol is associated with several hazards.[1]
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Hazard Classifications: Acute Toxicity (Oral), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3.[1]
Safe Handling, Storage, and Disposal
Given its hazard profile, strict adherence to safety protocols is mandatory when handling m-(Isopropylamino)phenol.
-
Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17]
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[17]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter the environment.
Conclusion
m-(Isopropylamino)phenol (CAS 23478-16-2) is a substituted phenol with significant potential as a chemical intermediate, particularly in the synthesis of novel pharmaceutical compounds. Its combination of a reactive phenol and a secondary amine group provides multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, analytical behavior, and toxicological profile is essential for its safe and effective use in a research and development setting. While its direct applications are not broadly defined, its value as a foundational scaffold for building more complex, biologically active molecules is clear, making it a compound of continued interest for synthetic and medicinal chemists.
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Liu, B., et al. (2023). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. Pharmacological Research, 194, 106812. Available at: [Link]
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Ortiz-Ospina, E., et al. (2022). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Microbiology Spectrum, 10(4), e00949-22. Available at: [Link]
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